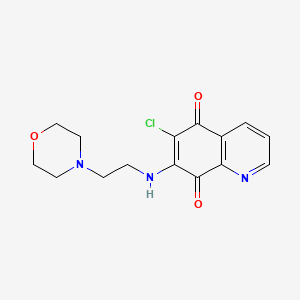
NSC 663284
概要
説明
細胞周期調節に重要な役割を果たすCdc25デュアル特異性ホスファターゼの不可逆的阻害剤として主に知られています 。この化合物は、細胞増殖を阻害し、細胞周期停止を誘導する能力により、癌研究において大きな可能性を示しています。
科学的研究の応用
NSC-663284 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinolinedione chemistry and reactivity.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit Cdc25 phosphatase and induce cell cycle arrest.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for biological research.
作用機序
NSC-663284は、Cdc25デュアル特異性ホスファターゼの活性を阻害することによって効果を発揮します。この阻害は、サイクリン依存性キナーゼの脱リン酸化と活性化を防ぎ、G1とG2 / Mの両方の段階で細胞周期停止につながります。 この化合物は、酵素の触媒的SETドメインと相互作用し、不可逆的阻害を引き起こします 。 さらに、NSC-663284は、直接相互作用によってNSD2酵素活性を阻害することが示されています .
準備方法
合成経路と反応条件
NSC-663284の合成には、いくつかの重要なステップが含まれます。
キノリン核の形成: 最初のステップは、一連の環化反応によってキノリン核を形成することです。
塩素化: キノリン核は、次に塩素化されて6位に塩素原子を導入します。
アミノ化: 塩素化されたキノリンは、2-(モルホリン-4-イル)エチルアミンと反応して、7位にアミノ基を導入します。
工業生産方法
NSC-663284の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために反応条件を最適化することが含まれます。 温度、圧力、溶媒選択などの重要なパラメータは、目的の製品品質を実現するために慎重に制御されます .
化学反応の分析
反応の種類
NSC-663284は、いくつかの種類の化学反応を受けます。
酸化: キノリンジオン構造は、さらなる酸化反応を受けることができます。
還元: この化合物は、さまざまな還元されたキノリン誘導体を形成するために還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物
酸化: さらに酸化されたキノリンジオン誘導体。
還元: 還元されたキノリン誘導体。
置換: さまざまな官能基を持つ置換キノリン誘導体.
科学研究への応用
NSC-663284は、幅広い科学研究への応用があります。
化学: キノリンジオン化学と反応性を研究するためのモデル化合物として使用されます。
生物学: 細胞周期調節とアポトーシスにおける役割について調査されています。
医学: Cdc25ホスファターゼを阻害し、細胞周期停止を誘導する能力により、潜在的な抗癌剤として研究されています。
類似化合物との比較
類似化合物
NSC-668394: 構造と活性は類似していますが、Cdc25ホスファターゼの強力な阻害剤です。
WDP1079、WDP1149、およびWDP1263: 構造修飾によって設計されたNSC-663284のアナログ.
独自性
NSC-663284は、Cdc25ホスファターゼに対する高い効力と不可逆的阻害により、ユニークです。複数の段階で細胞周期停止を誘導する能力は、癌研究において貴重なツールとなっています。 そのアナログの構造修飾は、抗癌活性と選択性を向上させることを目的としています .
特性
IUPAC Name |
6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-13(18-4-5-19-6-8-22-9-7-19)15(21)12-10(14(11)20)2-1-3-17-12/h1-3,18H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKPVDQDJQWBPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)C3=C(C2=O)N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327512 | |
| Record name | NSC 663284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383907-43-5 | |
| Record name | NSC 663284 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383907435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-663284 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC 663284 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NSC 663284 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-7-((2-MORPHOLINOETHYL)AMINO)QUINOLINE-5,8-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8W2F69MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















